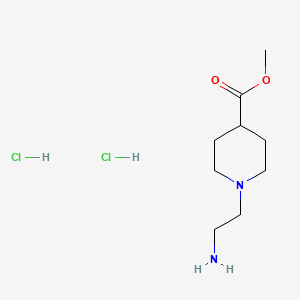

![molecular formula C18H19N3O3S2 B2404984 N-(苯并[d]噻唑-5-基)-4-(N,N-二乙基氨磺酰)苯甲酰胺 CAS No. 922920-57-8](/img/structure/B2404984.png)

N-(苯并[d]噻唑-5-基)-4-(N,N-二乙基氨磺酰)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

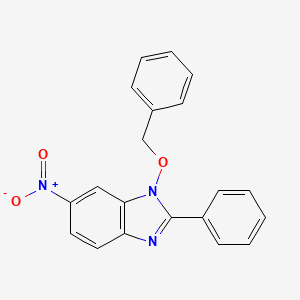

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the benzo[d]thiazol-5-yl and N,N-diethylsulfamoyl groups suggest that this compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazol-5-yl group would contribute a heterocyclic component, while the N,N-diethylsulfamoyl group would add further complexity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, compounds with similar structures have been shown to undergo reactions such as excited state intramolecular proton transfer .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement and interactions of its functional groups. For instance, the presence of the N,N-diethylsulfamoyl group could influence properties such as solubility and reactivity .科学研究应用

DNA 结合和荧光

N-(苯并[d]噻唑-5-基)-4-(N,N-二乙基氨磺酰)苯甲酰胺属于一类化合物,它们以结合双链 B-DNA 小沟的能力而闻名,特别是针对富含 AT 的序列。这种特性以该类化合物中一种众所周知的化合物 Hoechst 33258 为例。这些化合物主要用作荧光 DNA 染料,因为它们能够穿透细胞,这使得它们在细胞生物学中对于染色体和细胞核染色、流式细胞术和植物染色体分析非常有价值。此外,它们的潜力还延伸到放射防护和拓扑异构酶抑制,突出了它们在合理药物设计和理解 DNA 序列识别和结合中的重要性 (Issar & Kakkar, 2013)。

药理活性

苯并噻唑衍生物,如 N-(苯并[d]噻唑-5-基)-4-(N,N-二乙基氨磺酰)苯甲酰胺,表现出广泛的生物活性,包括抗菌、镇痛、抗炎、抗结核、抗病毒和抗氧化特性。这种多功能性归因于苯并噻唑核,它是许多生物活性化合物和药物(如 Frentizole、Pramipexole、Thioflavin T 和 Riluzole)中的一个主要部分。含苯并噻唑的化合物具有多种药理活性,加上其结构特征,使其在未来的研究和治疗应用中具有重要意义 (Sumit, Kumar, & Mishra, 2020)。

抗氧化剂和抗炎剂

苯并稠合噻唑衍生物的合成,包括 N-(苯并[d]噻唑-5-基)-4-(N,N-二乙基氨磺酰)苯甲酰胺,由于其有效的抗氧化和抗炎活性而受到关注。这些化合物通过环缩合反应合成,并对其体外抗氧化和抗炎活性进行评估。苯并稠合噻唑衍生物为评估新的抗炎剂和抗氧化剂提供了有价值的模板,为替代治疗剂的开发做出了贡献 (Raut et al., 2020)。

药物化学重要性

苯并噻唑衍生物,包括 N-(苯并[d]噻唑-5-基)-4-(N,N-二乙基氨磺酰)苯甲酰胺,由于其广泛的药理活性在药物化学中发挥着至关重要的作用。它们已知具有抗病毒、抗微生物、抗过敏、抗糖尿病、抗肿瘤、抗炎、驱虫和抗癌活性。苯并噻唑骨架的低毒性和增强活性使其成为天然和合成生物活性分子中不可或缺的结构,标志着其在药物化学中的快速发展 (Bhat & Belagali, 2020)。

安全和危害

未来方向

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-3-21(4-2)26(23,24)15-8-5-13(6-9-15)18(22)20-14-7-10-17-16(11-14)19-12-25-17/h5-12H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNYMTFHOKWHBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

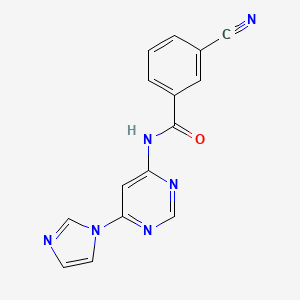

![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)

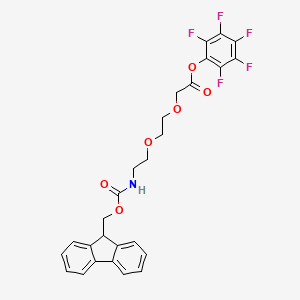

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

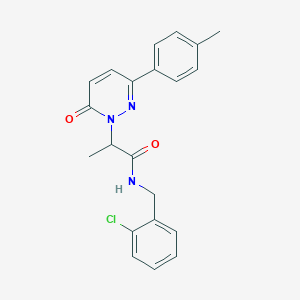

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)